Cas no 218921-02-9 ((5-Methyl-pyrazol-1-yl)-acetonitrile)

(5-Methyl-pyrazol-1-yl)-acetonitrile 化学的及び物理的性質
名前と識別子
-
- (5-Methyl-pyrazol-1-yl)-acetonitrile
- (5-METHYL-1H-PYRAZOL-1-YL)ACETONITRILE
- 218921-02-9
- 5-Methyl-1H-pyrazole-1-acetonitrile
- AKOS000309944
- STL584205
- SCHEMBL22143643
- 2-(5-methylpyrazol-1-yl)acetonitrile
- 2-(5-methyl-1H-pyrazol-1-yl)acetonitrile
- MFCD04969688
-
- MDL: MFCD04969688
- インチ: InChI=1S/C6H7N3/c1-6-2-4-8-9(6)5-3-7/h2,4H,5H2,1H3
- InChIKey: FVIGUYLYXGCVSP-UHFFFAOYSA-N
- SMILES: CC1=CC=NN1CC#N
計算された属性
- 精确分子量: 121.063997236Da
- 同位素质量: 121.063997236Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 134
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 41.6Ų
(5-Methyl-pyrazol-1-yl)-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB472202-100 mg |
5-Methyl-1H-pyrazole-1-acetonitrile |
218921-02-9 | 100MG |
€231.60 | 2022-03-01 | ||
abcr | AB472202-250 mg |
5-Methyl-1H-pyrazole-1-acetonitrile |
218921-02-9 | 250MG |
€275.80 | 2022-03-01 | ||
abcr | AB472202-1 g |
5-Methyl-1H-pyrazole-1-acetonitrile |
218921-02-9 | 1g |
€486.60 | 2022-03-01 | ||
abcr | AB472202-500 mg |
5-Methyl-1H-pyrazole-1-acetonitrile |
218921-02-9 | 500MG |
€409.30 | 2022-03-01 |
(5-Methyl-pyrazol-1-yl)-acetonitrile 関連文献
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
(5-Methyl-pyrazol-1-yl)-acetonitrileに関する追加情報
5-Methyl-pyrazol-1-yl-acetonitrile (CAS No. 218921-02-9)
The compound 5-Methyl-pyrazol-1-yl-acetonitrile (CAS No. 218921-02-9) is a significant molecule in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound belongs to the class of pyrazole derivatives, which have garnered substantial attention due to their versatile applications in drug discovery, materials science, and synthetic chemistry. The structure of 5-Methyl-pyrazol-1-yl-acetonitrile comprises a pyrazole ring substituted with a methyl group at the 5-position and an acetonitrile group at the 1-position. This unique combination of functional groups renders the compound highly reactive and amenable to various chemical transformations.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 5-Methyl-pyrazol-1-yl-acetonitrile through a variety of routes. One notable approach involves the reaction of methyl-substituted pyrazoles with appropriate nitrile precursors under catalytic conditions. These methods not only enhance the yield but also improve the purity of the final product, making it more suitable for large-scale production and downstream applications.
In terms of applications, 5-Methyl-pyrazol-1-yl-acetonitrile has found utility in the development of bioactive molecules. Its ability to act as a versatile building block has been exploited in medicinal chemistry to design potential drug candidates targeting various therapeutic areas. For instance, recent studies have highlighted its role as an intermediate in the synthesis of kinase inhibitors and other enzyme-targeting agents. The compound's reactivity towards nucleophilic substitution and its compatibility with diverse coupling reactions further underscore its value in drug design.
Beyond medicinal chemistry, 5-Methyl-pyrazol-1-yl-acetonitrile has also been explored for its potential in materials science. Its incorporation into polymer frameworks has shown promise in developing advanced materials with tailored electronic properties. Researchers have demonstrated that this compound can serve as a precursor for constructing conjugated systems, which are essential for applications in organic electronics and optoelectronics.
From a mechanistic standpoint, the reactivity of 5-Methyl-pyrazol-1-yl-acetonitrile is influenced by both its pyrazole ring and acetonitrile group. The pyrazole moiety introduces aromaticity and electron-withdrawing effects, while the acetonitrile group enhances electrophilicity at specific positions on the ring. These characteristics make the compound an ideal substrate for various nucleophilic attacks and electrophilic substitutions, enabling its use in a wide array of chemical reactions.
Recent studies have also delved into the stereochemical outcomes of reactions involving 5-Methyl-pyrazol-1-yl-acetonitrile. For example, asymmetric synthesis approaches have been employed to access enantiomerically enriched derivatives, which are crucial for pharmacological evaluations. Such advancements highlight the compound's adaptability and its potential to contribute to enantioselective synthesis strategies.
In addition to its synthetic applications, 5-Methyl-pyrazol-1-yl-acetonitrile has been subjected to detailed spectroscopic and computational analyses to understand its electronic structure and reactivity patterns better. These studies have provided valuable insights into its bonding characteristics and reactivity trends, further solidifying its role as a key intermediate in organic synthesis.
Looking ahead, the continued exploration of 5-Methyl-pyrazol-1-yL-acetonitrile is expected to yield novel insights into its potential applications across multiple disciplines. Its versatility as a building block coupled with ongoing advancements in synthetic methodology ensures that this compound will remain a focal point in both academic research and industrial development.
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